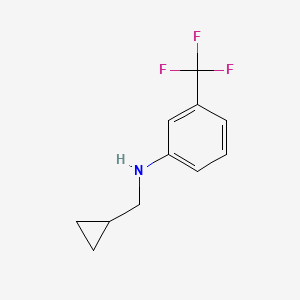

N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N/c12-11(13,14)9-2-1-3-10(6-9)15-7-8-4-5-8/h1-3,6,8,15H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMVDEPFTHQMEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585670 | |

| Record name | N-(Cyclopropylmethyl)-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887590-43-4 | |

| Record name | N-(Cyclopropylmethyl)-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-(trifluoromethyl)aniline and cyclopropylmethyl chloride.

N-Alkylation: The key step involves the N-alkylation of 3-(trifluoromethyl)aniline with cyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the N-alkylation process. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the trifluoromethyl group to a trifluoromethyl alcohol or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aniline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions.

Major Products

Oxidation: this compound N-oxide.

Reduction: this compound alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline has several scientific research applications:

Pharmaceuticals: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its trifluoromethyl group, which can enhance metabolic stability and bioavailability.

Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.

Chemical Biology: The compound serves as a probe in studying biological systems, particularly in understanding the interactions of trifluoromethylated compounds with biological targets.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets by forming strong hydrogen bonds and hydrophobic interactions. The cyclopropylmethyl group can further modulate the compound’s pharmacokinetic properties, such as its ability to cross cell membranes.

Comparison with Similar Compounds

Key Observations:

- Electronic Effects: The trifluoromethyl group enhances electrophilicity and metabolic stability across all compounds.

- Synthetic Accessibility : Yields vary significantly. For example, Schiff base derivatives (e.g., ) are synthesized in high yields (85%), while isoxazole-containing analogues (e.g., ) require low-yielding coupling reactions (12%). The discontinuation of the target compound commercially suggests challenges in large-scale synthesis or purification .

Pharmacological and Physicochemical Properties

Lipophilicity and Bioavailability:

- N-(Cyclopropylmethyl)-3-(trifluoromethyl)aniline : The cyclopropylmethyl group increases lipophilicity (predicted logP ~3.2) compared to the parent 3-(trifluoromethyl)aniline (logP ~2.5), enhancing membrane permeability .

Stability and Handling

Biological Activity

N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a trifluoromethyl group and a cyclopropylmethyl moiety, which significantly influence its chemical reactivity and biological properties. The trifluoromethyl group is known for enhancing metabolic stability and binding affinity to target proteins, while the cyclopropylmethyl group may improve membrane permeability.

Target Interactions

This compound interacts with various biomolecules, influencing enzyme activity and cellular pathways. The trifluoromethyl group can stabilize radical intermediates, which are crucial in many biochemical reactions. This stabilization can enhance the compound's reactivity with enzymes involved in metabolic processes.

Biochemical Pathways

The compound has been shown to modulate several cellular processes, including:

- Cell Signaling : It alters the activity of key signaling molecules, impacting pathways that regulate cell growth, differentiation, and apoptosis.

- Gene Expression : Changes in gene expression profiles have been observed in response to this compound, indicating its potential role in transcriptional regulation .

Cellular Effects

Research indicates that this compound affects various cell types by modulating cellular metabolism and signaling pathways. For instance, it has been shown to influence the proliferation of cancer cell lines, suggesting potential anticancer properties.

Dosage Effects

In animal models, the compound exhibits dose-dependent effects. Low doses have minimal toxicity while effectively modulating specific biochemical pathways. However, higher doses may lead to adverse effects, highlighting the importance of dosage in therapeutic applications .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Activity : A study demonstrated that this compound inhibited the proliferation of leukemia cell lines with IC50 values ranging from 1.24 to 7.62 μM. The mechanism involved downregulation of key kinases associated with cancer progression .

- Enzyme Inhibition : Another investigation revealed that this compound inhibited cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The IC50 values for COX-1 and COX-2 inhibition were reported as 19.45 μM and 42.1 μM respectively .

Summary of Biological Activities

| Activity Type | Observations | IC50 Values (μM) |

|---|---|---|

| Anticancer | Inhibition of leukemia cell proliferation | 1.24 - 7.62 |

| COX Enzyme Inhibition | Suppression of COX-1 and COX-2 activity | COX-1: 19.45; COX-2: 42.1 |

Pharmacokinetics and Stability

This compound is a liquid at room temperature (20°C). Its stability can be influenced by environmental factors; thus, it is recommended to store it under inert gas conditions at low temperatures (below 15°C) to maintain its efficacy.

Q & A

Q. What synthetic routes are recommended for N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via multi-step reactions involving nucleophilic substitution and coupling. For example, a brominated intermediate (e.g., 2-bromo-4-(heptafluoroisopropyl)-6-(trifluoromethyl)aniline) is treated with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -70°C, followed by reaction with a benzamido chloride derivative. Optimization strategies include:

- Temperature Control : Maintaining low temperatures (-70°C) during LDA addition prevents side reactions .

- Solvent Selection : THF is preferred for its ability to stabilize intermediates and enhance reactivity .

- Catalyst Use : LDA acts as a strong base to deprotonate intermediates, improving coupling efficiency .

Yield improvements (up to 95%) are achieved by precise stoichiometry and stepwise purification using column chromatography .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : - and -NMR verify substituent positions (e.g., cyclopropylmethyl and trifluoromethyl groups) and aromatic proton environments .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and confirms homogeneity using silica gel plates and UV visualization .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 306.28 g/mol) and isotopic patterns .

- Elemental Analysis : Microanalysis confirms C, H, N, and F content within ±0.4% of theoretical values .

Q. What are the key safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation exposure, as the compound may release toxic fumes upon decomposition .

- Emergency Measures : Immediate use of eyewash stations and safety showers is critical upon exposure. Spills should be contained with inert absorbents (e.g., vermiculite) .

- Storage : Store in sealed, light-resistant containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can structural modifications enhance the biological activity of this compound derivatives against pests?

Methodological Answer:

- Substituent Introduction : Adding bromine at the 2-position of the aniline ring increases steric bulk, improving binding to insect GABA receptors .

- Side-Chain Optimization : Replacing the cyclopropylmethyl group with morpholinopropyl enhances solubility and bioavailability, as seen in analogs with 100% lethality against Plutella xylostella at 1 mg/L .

- Fluorine Substitution : Introducing additional fluorine atoms (e.g., heptafluoroisopropyl) boosts electrophilicity and resistance to metabolic degradation .

- Activity Assays : Conduct dose-response studies (e.g., LC determination) using larval feeding assays to compare derivatives .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

- 2D NMR Techniques : HSQC and HMBC experiments clarify ambiguous - correlations caused by overlapping signals in aromatic regions .

- X-Ray Crystallography : Resolves stereochemical uncertainties by providing definitive bond angles and dihedral angles .

- Computational Modeling : Density Functional Theory (DFT) simulations predict NMR chemical shifts and vibrational spectra, aiding in peak assignment .

- Reproducibility Checks : Repeat syntheses under identical conditions to rule out experimental variability .

Q. How can reaction conditions be optimized to improve regioselectivity in N-alkylation steps?

Methodological Answer:

- Base Selection : Use non-nucleophilic bases (e.g., KCO) to minimize competing elimination reactions during cyclopropylmethyl group introduction .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring N-alkylation over O-alkylation .

- Temperature Gradients : Gradual warming (-70°C to RT) ensures controlled reactivity, reducing byproduct formation .

- Catalytic Additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactivity in biphasic systems .

Q. What methodologies evaluate the tubulin-binding affinity of derivatives for anticancer applications?

Methodological Answer:

- Microtubule Polymerization Assays : Monitor turbidity changes at 350 nm to quantify inhibition of tubulin assembly .

- Competitive Binding Studies : Use fluorescent colchicine analogs (e.g., BODIPY-colchicine) to measure displacement efficacy via fluorescence polarization .

- Molecular Docking : AutoDock Vina predicts binding modes to the dinitroaniline site of α-tubulin, guiding structural optimization .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) correlate tubulin affinity with antiproliferative activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.